

T-10418: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: T-10418

Cat. No.: B7653134

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This document provides a detailed technical overview of **T-10418**, a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical Structure and Properties

T-10418, with the IUPAC name (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, is a novel small molecule agonist of GPR132.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine	[1]
CAS Number	1608784-68-4	[2]
Molecular Formula	C22H20N2O4	[2]
Molecular Weight	376.41 g/mol	[2]
Appearance	White to off-white solid	
Predicted Boiling Point	631.856 ± 55.00 °C (at 760.00 Torr)	[2]
Predicted Density	1.270 ± 0.06 g/cm ³ (at 25 °C, 760 Torr)	[2]
Predicted pKa	3.746 ± 0.10	
Aqueous Solubility	> 3 mM	[3]
Metabolic Stability	High in vitro metabolic half-life in rat liver microsomes	[3]

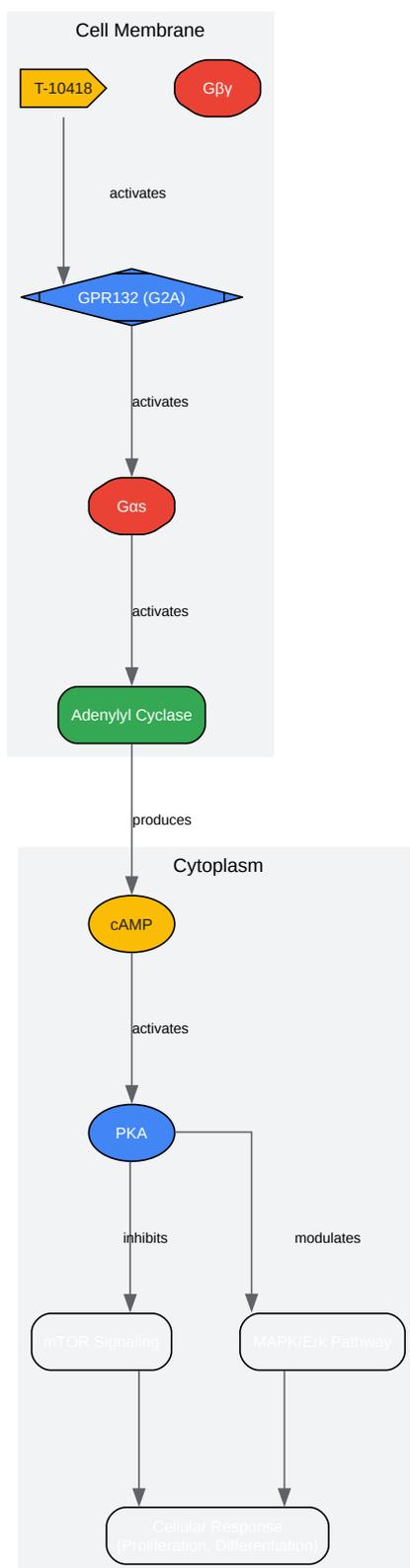
Biological Activity and Pharmacological Data

T-10418 is a potent agonist of the G protein-coupled receptor GPR132 (G2A) with an EC₅₀ of 0.82 μM.[2] It exhibits high selectivity for GPR132 over a panel of more than 300 other non-olfactory GPCRs.[3] The compound has been shown to have a sensitizing effect on mouse primary sensory neurons and demonstrates favorable pharmacokinetic properties with no observed toxicity at concentrations up to 100 μM in mouse models.[2]

Parameter	Value	Assay	Reference
Target	GPR132 (G2A)	-	[2]
Activity	Agonist	-	[2]
EC50	0.82 μ M	GPR132 activation assay	[2]
GPCR Selectivity	High	PRESTO-Tango β -arrestin recruitment	[3]
In Vivo Effect	Sensitizes primary mouse sensory neurons	Calcium imaging	[2]
Toxicity	No obvious toxicity at 100 μ M	In mouse models	[2]

GPR132 Signaling Pathway

Activation of GPR132 by an agonist like **T-10418** is believed to initiate a downstream signaling cascade. GPR132 can couple to G α s proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5] This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets. [4][5] Notably, this pathway can negatively regulate the mTOR signaling pathway and influence the MAPK/Erk pathway, impacting cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6]



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GPR132 signaling pathway activated by **T-10418**.

Experimental Protocols

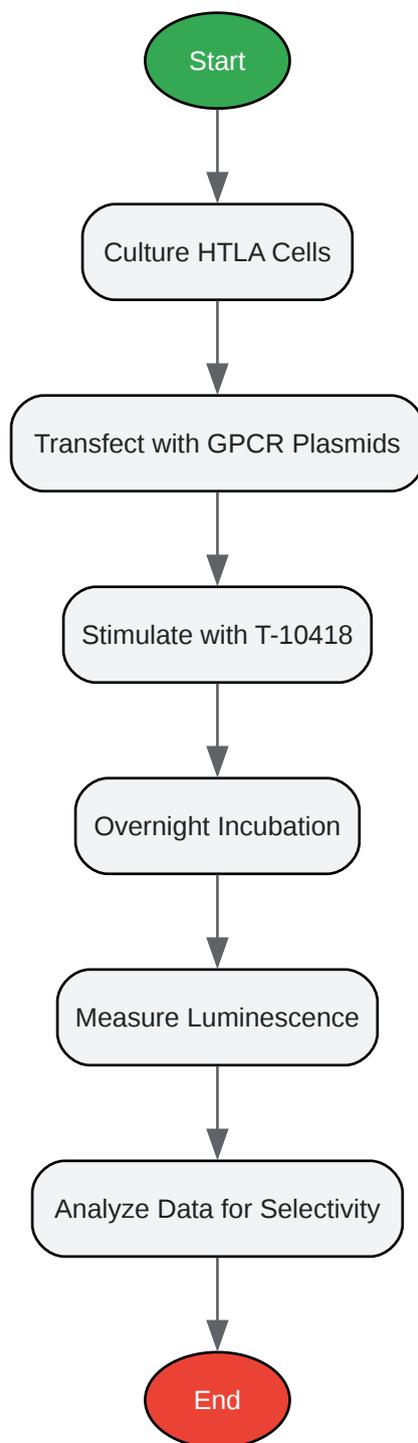
PRESTO-Tango Assay for GPCR Selectivity

This protocol is adapted from established methods for assessing G protein-independent β -arrestin recruitment to GPCRs.[7][8][9][10]

Objective: To determine the selectivity of **T-10418** by screening its activity against a large panel of non-olfactory GPCRs.

Methodology:

- **Cell Culture:** HTLA cells, which stably express a tTA-dependent luciferase reporter and a β -arrestin2-TEV protease fusion protein, are maintained in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B.
- **Transfection:** Cells are seeded in 384-well plates and transfected with plasmids encoding the individual GPCRs to be tested using a calcium phosphate precipitation method.
- **Compound Stimulation:** Following overnight incubation post-transfection, the cell medium is replaced with fresh DMEM containing 1% FBS. **T-10418** is then added to the wells at the desired concentration.
- **Incubation:** The plates are incubated overnight at 37°C to allow for receptor activation and subsequent reporter gene expression.
- **Luminescence Measurement:** The following day, the medium is removed, and a Bright-Glo reagent is added to each well. After a 20-minute incubation in the dark at room temperature, luminescence is measured using a plate reader.
- **Data Analysis:** The relative luminescence units (RLUs) are measured, and a high RLU with a low coefficient of variation is indicative of receptor activation.



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Workflow for the PRESTO-Tango GPCR selectivity assay.

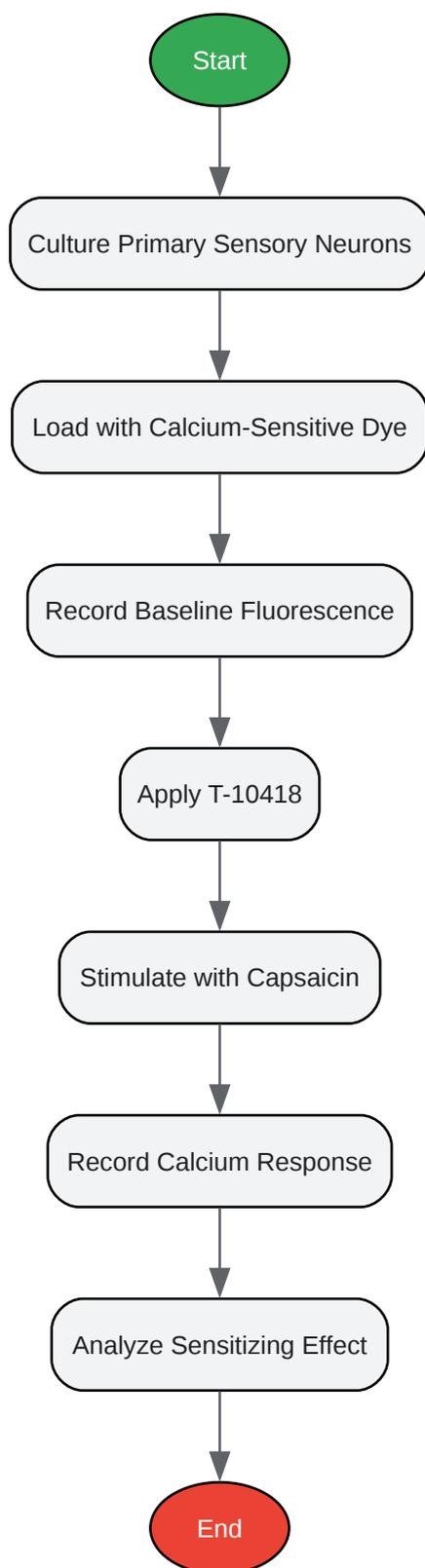
Calcium Imaging in Primary Sensory Neurons

This protocol is based on standard methods for measuring intracellular calcium changes in cultured primary sensory neurons.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To assess the effect of **T-10418** on the sensitivity of primary sensory neurons to other stimuli, such as capsaicin.

Methodology:

- **Neuron Culture:** Primary sensory neurons are isolated from the dorsal root ganglia (DRG) of mice and cultured on appropriate substrates.
- **Dye Loading:** The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.
- **Baseline Measurement:** The cells are then washed, and baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.
- **Compound Application:** **T-10418** is applied to the neurons at the desired concentration, and any changes in intracellular calcium are monitored.
- **Stimulation:** Following incubation with **T-10418**, a known sensory neuron activator (e.g., capsaicin) is added, and the resulting calcium influx is measured.
- **Data Analysis:** The change in fluorescence intensity, representing the intracellular calcium concentration, is quantified and compared between control and **T-10418**-treated neurons to determine the sensitizing effect of the compound.



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Workflow for calcium imaging in primary sensory neurons.

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